3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one
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Overview
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to the compound’s unique chemical properties, making it valuable in various scientific and industrial applications. The compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable fluorinated reagent under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production rates and quality control measures to monitor the reaction progress and product specifications .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.
Mechanism of Action
The mechanism by which 3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize transition states and intermediates in chemical reactions, enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its antimicrobial properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized as a catalyst in organic transformations.
Uniqueness
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one stands out due to its multiple trifluoromethyl groups, which impart unique electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
185338-32-3 |
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Molecular Formula |
C11H5F9O |
Molecular Weight |
324.14 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C11H5F9O/c12-9(13,14)6-1-5(3-8(21)11(18,19)20)2-7(4-6)10(15,16)17/h1-2,4H,3H2 |
InChI Key |
GVIIYGVJJFAQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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